molecular formula C12H14FN B1481847 7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2098040-93-6

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane

Cat. No. B1481847
CAS RN: 2098040-93-6
M. Wt: 191.24 g/mol
InChI Key: HDZSROMVWYRKOI-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane (also known as 7-F-5-ASP) is a synthetic heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including anti-inflammatory, analgesic, anti-cancer and anti-viral properties. It is also known to have good solubility in water and other solvents, making it an attractive choice for use in various laboratory experiments.

Scientific Research Applications

Antibacterial Agents Development

A significant application of compounds related to "7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane" is in the synthesis of novel antibacterial agents. For instance, research by Kimura et al. (1994) on the synthesis and structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives highlighted their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of stereochemistry in enhancing antibacterial efficacy, with specific stereoisomers showing superior activity (Kimura et al., 1994). Furthermore, Odagiri et al. (2013) designed and synthesized novel quinolines with significant antibacterial activity against respiratory pathogens, demonstrating the potential of such compounds in treating respiratory tract infections (Odagiri et al., 2013).

Pharmacokinetic Profiles

The pharmacokinetics and tolerance of DU-6859a, a compound structurally related to "this compound," were thoroughly investigated by Nakashima et al. (1995). Their research provided valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, highlighting its moderate lipophilicity and good pharmacokinetic profiles, which are crucial for the development of effective antibacterial drugs (Nakashima et al., 1995).

Synthesis and Chemical Properties

Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, including the development of novel building blocks such as 5-azaspiro[2.4]heptanes. These efforts contribute to the broader field of chemistry-driven drug discovery, showcasing the versatility and potential of spirocyclic compounds in synthesizing diverse molecular architectures with relevant biological activities (Wipf et al., 2004).

properties

IUPAC Name

7-(3-fluorophenyl)-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-3-1-2-9(6-10)11-7-14-8-12(11)4-5-12/h1-3,6,11,14H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZSROMVWYRKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane
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Reactant of Route 5
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Reactant of Route 6
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